molecular formula C18H18N2O5 B4894193 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4894193
M. Wt: 342.3 g/mol
InChI Key: ZRYDLZYNDSOAPY-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as AMPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is believed to contribute to its antitumor activity.
Biochemical and Physiological Effects:
1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the inhibition of the proliferation of cancer cells, the reduction of inflammation, and the prevention of oxidative stress. Additionally, 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a protective effect on the liver and kidneys, which may be attributed to its antioxidant activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its versatility, as it can be used in various research fields. Additionally, 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new drugs based on its structure and the investigation of its potential as a diagnostic tool for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved using various methods, including the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by the addition of allylamine and sodium ethoxide. Another method involves the reaction of 4-(allyloxy)-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium methoxide, followed by the addition of allylamine. Both methods result in the formation of 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, which can be purified using column chromatography.

Scientific Research Applications

1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for the development of new drugs. Additionally, 1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems.

properties

IUPAC Name

(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-4-8-20-17(22)13(16(21)19-18(20)23)10-12-6-7-14(25-9-5-2)15(11-12)24-3/h4-7,10-11H,1-2,8-9H2,3H3,(H,19,21,23)/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYDLZYNDSOAPY-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione

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